

Preclinical Comparison: YS-201 and Amlodipine

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Compound of Interest				
Compound Name:	YS-201			
Cat. No.:	B1670723	Get Quote		

A direct preclinical comparison between **YS-201** and amlodipine in cardiovascular models could not be conducted as no public data exists for a cardiovascular agent designated "**YS-201**". Extensive searches yielded information on compounds with similar names (NEO-201, ONC201, Amylovis-201) primarily investigated in oncology and neurodegeneration, not cardiovascular disease.

This guide therefore provides a detailed overview of the available preclinical data for amlodipine in various cardiovascular models.

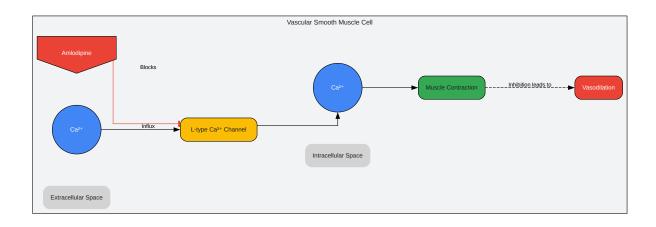
Amlodipine: A Preclinical Overview

Amlodipine is a dihydropyridine calcium channel blocker widely used to treat hypertension and angina.[1][2] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4]

Mechanism of Action

Amlodipine primarily targets L-type calcium channels in vascular smooth muscle cells.[3] By blocking the influx of calcium, it reduces the contractile tone of the arterial vasculature, leading to peripheral vasodilation and a decrease in blood pressure.[1][4] It has a greater effect on vascular smooth muscle than on cardiac muscle cells.[1] Some studies also suggest that amlodipine may enhance the production of nitric oxide (NO), a vasodilator, and possesses antioxidant properties.[2]





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Figure 1: Simplified signaling pathway of Amlodipine's mechanism of action.

Preclinical Efficacy in Animal Models

Amlodipine has been evaluated in various animal models of cardiovascular disease, demonstrating its cardioprotective and hemodynamic effects.



Model	Species	Key Findings	Reference
Ischemia and Reperfusion	Cat (isolated heart)	Decreased myocardial oxygen consumption, reduced coronary vascular resistance, improved return of contractile function after reperfusion.[5][6]	[5][6]
Regional Myocardial Ischemia	Dog	Reduced infarct size when administered before reperfusion.[5]	[5][6]
Acute Heart Failure	Dog	Failed to demonstrate a beneficial hemodynamic effect; suggested a possible negative inotropic effect in this acute model.[7]	[7]
Viral Myocarditis- Induced Congestive Heart Failure	Mouse	Increased survival, reduced heart weight-to-body weight ratio, and decreased myocardial lesions, possibly through inhibition of nitric oxide overproduction.	[8]
Chronic Heart Failure (post-myocardial infarction)	Rat	No significant effects on in vitro and in vivo hemodynamics or neurohormones.[9]	[9]

Experimental Protocols

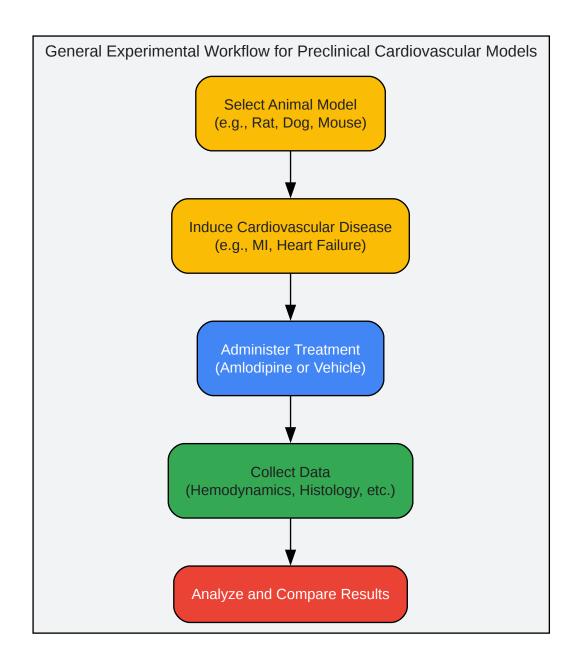


Below are the methodologies for some of the key preclinical experiments involving amlodipine.

- 1. Ischemia and Reperfusion in Isolated Cat Hearts[5][6]
- Animal Model: Adult cats.
- Experimental Setup: Isolated, blood-perfused hearts.
- · Protocol:
 - Hearts were subjected to 60 minutes of global ischemia.
 - This was followed by 60 minutes of reperfusion.
 - Amlodipine was administered before the onset of ischemia.
 - Endpoints Measured: Left ventricular developed pressure, compliance, myocardial oxygen consumption, coronary vascular resistance, and tissue concentrations of Na+, Ca2+, and K+.
- 2. Regional Myocardial Ischemia in Dogs[5][6]
- · Animal Model: Dogs.
- Protocol:
 - Regional myocardial ischemia was induced for 6 hours.
 - This was followed by reperfusion.
 - Amlodipine (150 μg/kg) was administered 15 minutes before reperfusion.
 - Endpoint Measured: Infarct size as a percentage of the area at risk.
- 3. Acute Heart Failure in Dogs[7]
- Animal Model: Anesthetized, splenectomized dogs.
- Protocol:



- Acute heart failure was induced by microsphere embolization of the left coronary artery.
- Repetitive doses of amlodipine (150 μg/kg, cumulative maximum of 1000 μg/kg) were administered.
- Endpoints Measured: Aortic, left ventricular end-diastolic, and portal venous pressures; cardiac output; portal flow; and intestinal blood volume.



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Figure 2: Generalized experimental workflow for preclinical cardiovascular studies.

Overview of Compounds with Similar Nomenclature to "YS-201"

As no cardiovascular agent named **YS-201** was identified, the following section summarizes preclinical findings for other compounds with similar names to avoid confusion. These are not related to cardiovascular disease and have not been compared with amlodipine.

- NEO-201: An IgG1 monoclonal antibody investigated for its anti-tumor effects. It targets variants of CEACAM5/6 and engages immune effector mechanisms like ADCC and CDC to kill tumor cells.[10]
- ONC201 (Dordaviprone): An orally active small molecule with anti-tumor properties. It upregulates the TRAIL pathway in cancer cells and has shown efficacy in H3 K27M-mutant diffuse glioma.[11][12]
- Amylovis-201: A dual-target ligand that acts as an anti-amyloidogenic compound and a
 potent agonist of the σ1 chaperone protein, with potential applications in Alzheimer's
 disease.[13]

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